molecular formula C14H16N2 B141577 (1S,2S)-(-)-1,2-Diphenylethylenediamine CAS No. 29841-69-8

(1S,2S)-(-)-1,2-Diphenylethylenediamine

Cat. No. B141577
CAS RN: 29841-69-8
M. Wt: 212.29 g/mol
InChI Key: PONXTPCRRASWKW-KBPBESRZSA-N
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Description

(1S,2S)-(-)-1,2-Diphenylethylenediamine is a chiral molecule that has been utilized in various chemical contexts due to its ability to induce chirality in supramolecular structures and catalytic systems. It is a versatile ligand that can form complexes with different metals and has been shown to be an integral part of chiral supramolecular fluorophores and macrocyclic lanthanide complexes.

Synthesis Analysis

The synthesis of chiral macrocyclic lanthanide complexes derived from (1S,2S)-(-)-1,2-Diphenylethylenediamine involves the reaction of the chiral diamine with 2,6-diformylpyridine to form a new chiral macrocycle. These complexes have been synthesized and characterized using NMR spectroscopy and mass spectrometry, with further structural elucidation using X-ray crystallography for the cerium(III) complex .

Molecular Structure Analysis

The molecular structure of the chiral macrocyclic lanthanide complex, particularly the cerium(III) complex, reveals coordination by six nitrogen atoms of the macrocyclic ligand and three chloride anions. The macrocycle adopts a relatively flat, twist-bent conformation, which is a common structural feature in these types of complexes .

Chemical Reactions Analysis

The chemical reactivity of (1S,2S)-(-)-1,2-Diphenylethylenediamine has been explored in the context of a bifunctional iridium catalyst. The catalyst, which contains the diphenylethylenediamine motif, undergoes thermal degradation via cyclometalation, leading to the formation of iridacycles. This process is relevant to the deactivation of the catalyst in the dehydrogenation of formic acid. The formation of these iridacycles is enhanced in the presence of water, suggesting a deprotonative orthometalation pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1S,2S)-(-)-1,2-Diphenylethylenediamine derivatives are exemplified by their use in creating chiral supramolecular organic fluorophores. These fluorophores exhibit circularly polarized luminescence properties in the solid state, which is a direct consequence of the chiral nature of the diphenylethylenediamine molecule when combined with fluorescent carboxylic acid derivatives . The specific optical properties of these materials are of great interest for applications in optoelectronics and sensing.

Scientific Research Applications

1. Catalyst in Organic Synthesis

(1S,2S)-(-)-1,2-Diphenylethylenediamine is used in the formation of various ruthenium complexes, which are effective catalysts in organic reactions. For instance, it's involved in the reaction of acetone masked terminal alkynone with a transfer hydrogenation catalyst, forming a ruthenium complex with a 2,5-dihydrofuran moiety (Guo et al., 2010). Additionally, it is a key component in asymmetric transfer hydrogenation of ketonic substrates, catalyzing the production of various optically active alcohols (Mashima et al., 1998).

2. Fluorogenic Reagents

This compound acts as a fluorogenic reagent for the sensitive and selective determination of catecholamines and related compounds in biological samples, offering the ability to assay compounds at femtomole levels (Ohkura & Nohta, 1992). Its derivates have also been explored for similar purposes (Nohta et al., 1984).

3. Chiral Supramolecular Fluorophore

A chiral supramolecular organic fluorophore, combining (1R,2R)-1,2-diphenylethylenediamine with a fluorescent molecule, exhibits circularly polarized luminescence properties in solid-state. This application highlights its potential in advanced material sciences (Imai et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, 1,2-Dibromo-1,2-diphenylethane, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of “(1S,2S)-(-)-1,2-Diphenylethylenediamine” could involve its use in the treatment of infections in direct contact, particularly in the case of wound healing . Additionally, it could be used in the study of quark distribution amplitudes of 1S and 2S heavy quarkonium states .

properties

IUPAC Name

(1S,2S)-1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONXTPCRRASWKW-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426127
Record name (1S,2S)-(-)-1,2-Diphenylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-(-)-1,2-Diphenylethylenediamine

CAS RN

16635-95-3, 29841-69-8
Record name rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16635-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-(S,S)-1,2-Diphenylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29841-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-(-)-1,2-Diphenylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Ethanediamine, 1,2-diphenyl-, (1S,2S)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
T Payagala, E Wanigasekara… - Analytical and bioanalytical …, 2011 - Springer
Three new polymeric chiral stationary phases were synthesized based on (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine, (1S,2S)-1,2-bis(2-chlorophenyl)ethylenediamine, and (…
Number of citations: 21 link.springer.com
J Zhou, L Wang, Q Chen, Y Wang… - Surface and interface …, 2012 - Wiley Online Library
Selective response of antigen‐antibody reactions on chiral surfaces modified with 1,2‐diphenylethylenediamine enantiomers - Zhou - 2012 - Surface and Interface Analysis - Wiley …
L Wang, Y Fu, J Zhou, Q Chen - Electroanalysis, 2011 - Wiley Online Library
This work described an interesting phenomenon of the stereoselective adsorption behaviors of DNA on stable chiral surfaces which were modified with 1,2‐diphenylethylenediamine …
JY Zhang, J Chen, CQ Yin, SR Li… - Journal of liquid …, 2009 - Taylor & Francis
(1 R,2 R)-(+)-1,2-Diphenylethylenediamine was copolymerized with terephthaloyl chloride and toluene 2,4-diisocyanate at different fed ratios to give two polymeric chiral selectors. The …
Number of citations: 8 www.tandfonline.com
Y Mikata, K Nozaki, M Tanaka, H Konno… - Inorganic …, 2020 - ACS Publications
A quinoline-based hexadentate ligand, (S,S)-N,N,N′,N′-tetrakis(6-methoxy-2-quinolylmethyl)-1,2-diphenylethylenediamine ((S,S)-6-MeOTQPh 2 EN), exhibits fluorescence …
Number of citations: 11 pubs.acs.org
S Zolezzi, A Decinti, E Spodine - Polyhedron, 1999 - Elsevier
Copper(II) quelates with Schiff bases derived from ethylenediamine, 1R,2R-(+)- or 1S,2S-(−)-1,2-diphenylethylenediamine and 5-X-salicylaldehyde (X=OCH 3 , H, Br, NO 2 ) have been …
Number of citations: 167 www.sciencedirect.com
Y Okumura, Y Takiguchi, D Nakane… - Acta Crystallographica …, 2021 - scripts.iucr.org
In the title complex, [Sm(NO3)3(C30H28N2O4)], the Sm atom is surrounded by ten O atoms. The (S,S)-2,2′-{[(1,2-diphenylethane-1,2-diyl)bis[(azaniumylylidene)methanylylidene]}bis(6…
Number of citations: 1 scripts.iucr.org
유성은, 김석인 - Bulletin of the Korean Chemical Society, 1996 - koreascience.kr
A majority of biologically important compounds are chiral and in many cases only one enantiomer exhibits desired activities. Although in the past it has been common to commerciallize …
Number of citations: 4 koreascience.kr
Y Imai, K Kawaguchi, T Harada, T Sato, M Ishikawa… - Tetrahedron letters, 2007 - Elsevier
By using (1R,2R)-1,2-diphenylethylenediamine as a chiral molecule and 2-anthracenecarboxylic acid as a fluorescent molecule, we created a chiral supramolecular organic …
Number of citations: 36 www.sciencedirect.com
WT Gao, Z Zheng - Molecules, 2002 - mdpi.com
Molecules | Free Full-Text | Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines Next Article in …
Number of citations: 105 www.mdpi.com

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